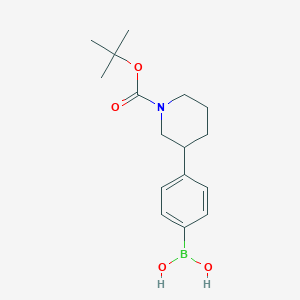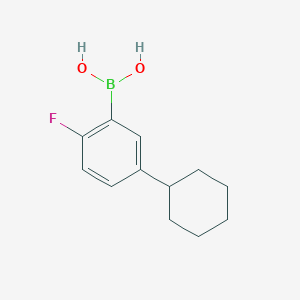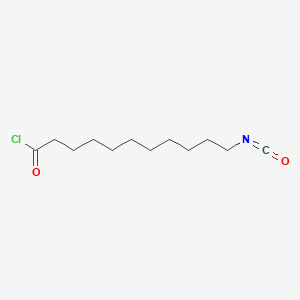
(2-Nitroethenyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitroethenyl)cyclobutane is an organic compound with the molecular formula C6H9NO2 It features a cyclobutane ring substituted with a nitroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Nitroethenyl)cyclobutane involves a [2 + 2] cycloaddition reaction. This reaction typically occurs between an electron-rich olefin and an electron-deficient nitroalkene under photochemical or thermal conditions . The reaction conditions often include the use of a photoredox catalyst and visible light to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the [2 + 2] cycloaddition reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2-Nitroethenyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation typically involves the use of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
(2-Nitroethenyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which (2-Nitroethenyl)cyclobutane exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Cyclobutane: A simple four-membered ring without any substituents.
Nitrocyclobutane: A cyclobutane ring with a nitro group attached.
Ethenylcyclobutane: A cyclobutane ring with an ethenyl group attached.
Uniqueness
(2-Nitroethenyl)cyclobutane is unique due to the presence of both a nitro group and an ethenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
1036931-20-0 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
2-nitroethenylcyclobutane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2 |
InChIキー |
OZUJUUDXQAZCFU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)
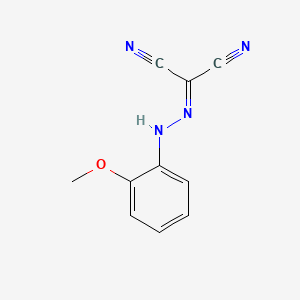
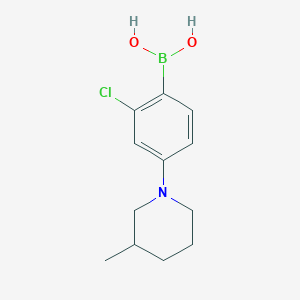
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
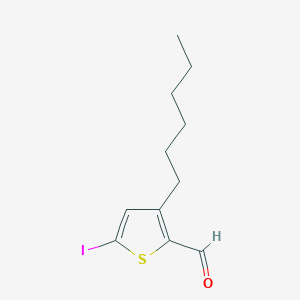
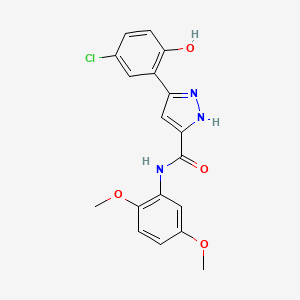
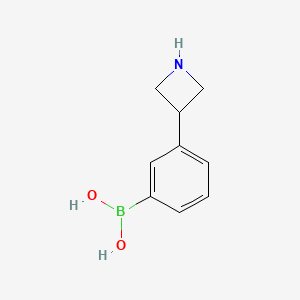
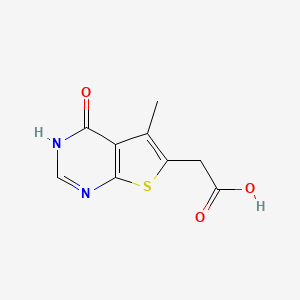
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
